

N-(4-bromobenzyl)cyclopropanamine: A Key Intermediate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name:	<i>N</i> -(4-bromobenzyl)cyclopropanamine
Cat. No.:	B183676

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-bromobenzyl)cyclopropanamine is a crucial pharmaceutical intermediate that serves as a versatile building block in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a reactive cyclopropylamine moiety and a functionalizable bromobenzyl group, makes it a valuable precursor for the development of novel therapeutics. The cyclopropylamine scaffold is a privileged motif in medicinal chemistry, known to enhance metabolic stability, improve potency, and modulate the physicochemical properties of drug candidates. This guide provides a comprehensive overview of the synthesis, properties, and applications of **N-(4-bromobenzyl)cyclopropanamine**, with a focus on its role in the development of innovative pharmaceuticals.

Chemical Properties and Data

A thorough understanding of the physicochemical properties of **N-(4-bromobenzyl)cyclopropanamine** is essential for its effective use in drug discovery and development. The following tables summarize key quantitative data for the compound and its common starting materials.

Table 1: Physicochemical Properties of **N-(4-bromobenzyl)cyclopropanamine**

Property	Value
CAS Number	70894-73-4 [1] [2]
Molecular Formula	C ₁₀ H ₁₂ BrN
Molecular Weight	226.11 g/mol [2]
Appearance	Colorless to yellow liquid [1]
Storage Temperature	Room Temperature [1]

Table 2: Spectroscopic Data of **N-(4-bromobenzyl)cyclopropanamine** (Representative)

¹ H NMR (CDCl ₃ , 400 MHz)	¹³ C NMR (CDCl ₃ , 101 MHz)
δ (ppm)	Assignment
7.45 (d, J = 8.4 Hz, 2H)	Ar-H
7.20 (d, J = 8.4 Hz, 2H)	Ar-H
3.75 (s, 2H)	CH ₂
2.20-2.30 (m, 1H)	CH (cyclopropyl)
1.50 (br s, 1H)	NH
0.40-0.50 (m, 2H)	CH ₂ (cyclopropyl)
0.20-0.30 (m, 2H)	CH ₂ (cyclopropyl)

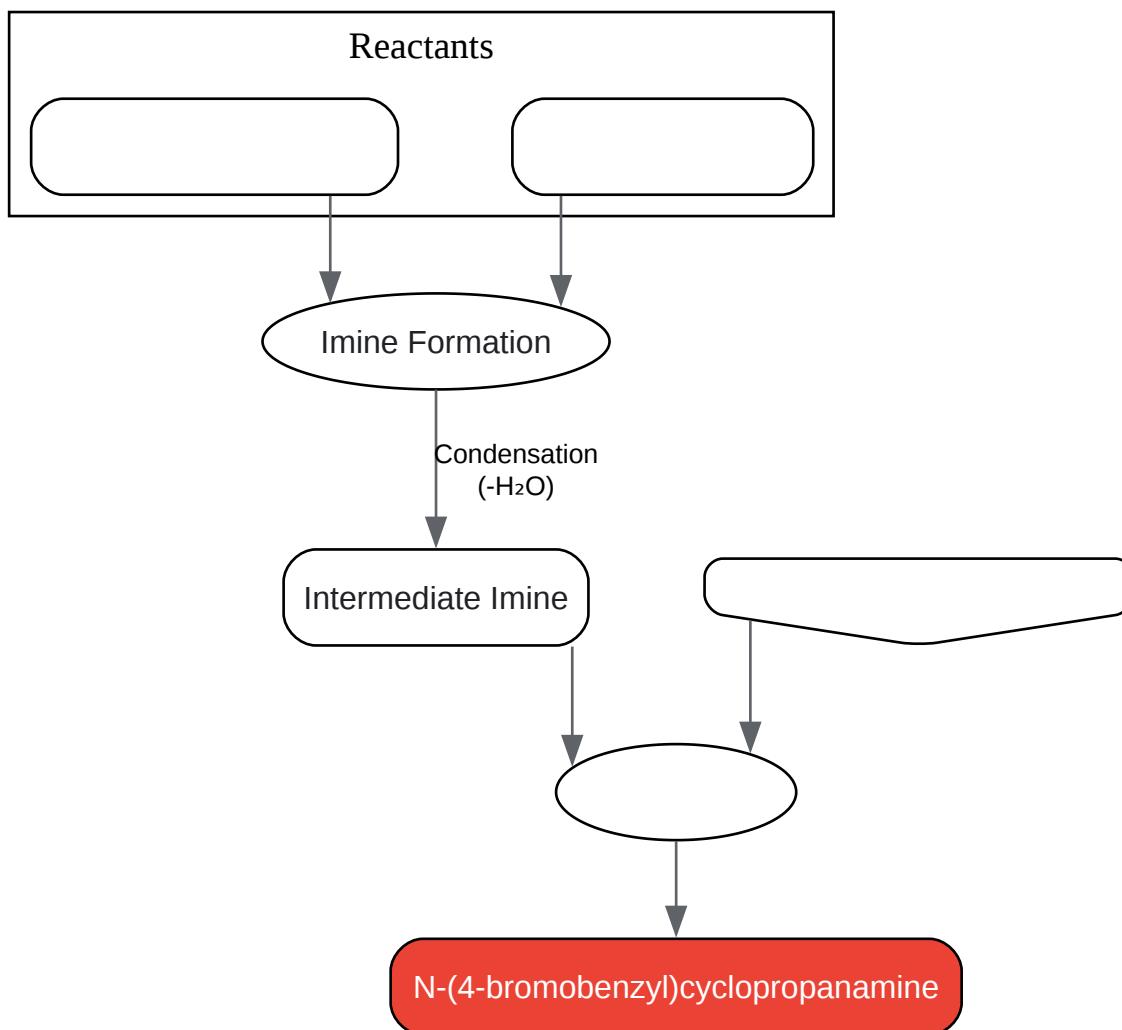
Note: Representative data based on similar structures. Actual values may vary.

Table 3: Physicochemical Properties of Starting Materials

Compound	4-Bromobenzaldehyde	Cyclopropylamine
CAS Number	1122-91-4	765-30-0
Molecular Formula	C ₇ H ₅ BrO	C ₃ H ₇ N
Molecular Weight	185.02 g/mol	57.09 g/mol
Melting Point	56-58 °C	-50 °C
Boiling Point	259-261 °C	49-50 °C

Synthesis of N-(4-bromobenzyl)cyclopropanamine

The most common and efficient method for the synthesis of **N-(4-bromobenzyl)cyclopropanamine** is through reductive amination. This one-pot reaction involves the condensation of 4-bromobenzaldehyde with cyclopropylamine to form an intermediate imine, which is then reduced *in situ* to the desired secondary amine.



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Synthetic pathway for **N-(4-bromobenzyl)cyclopropanamine** via reductive amination.

Experimental Protocol: Reductive Amination

This protocol provides a detailed methodology for the synthesis of **N-(4-bromobenzyl)cyclopropanamine**.

Materials:

- 4-Bromobenzaldehyde
- Cyclopropylamine

- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$)
- 1,2-Dichloroethane (DCE)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware
- Magnetic stirrer

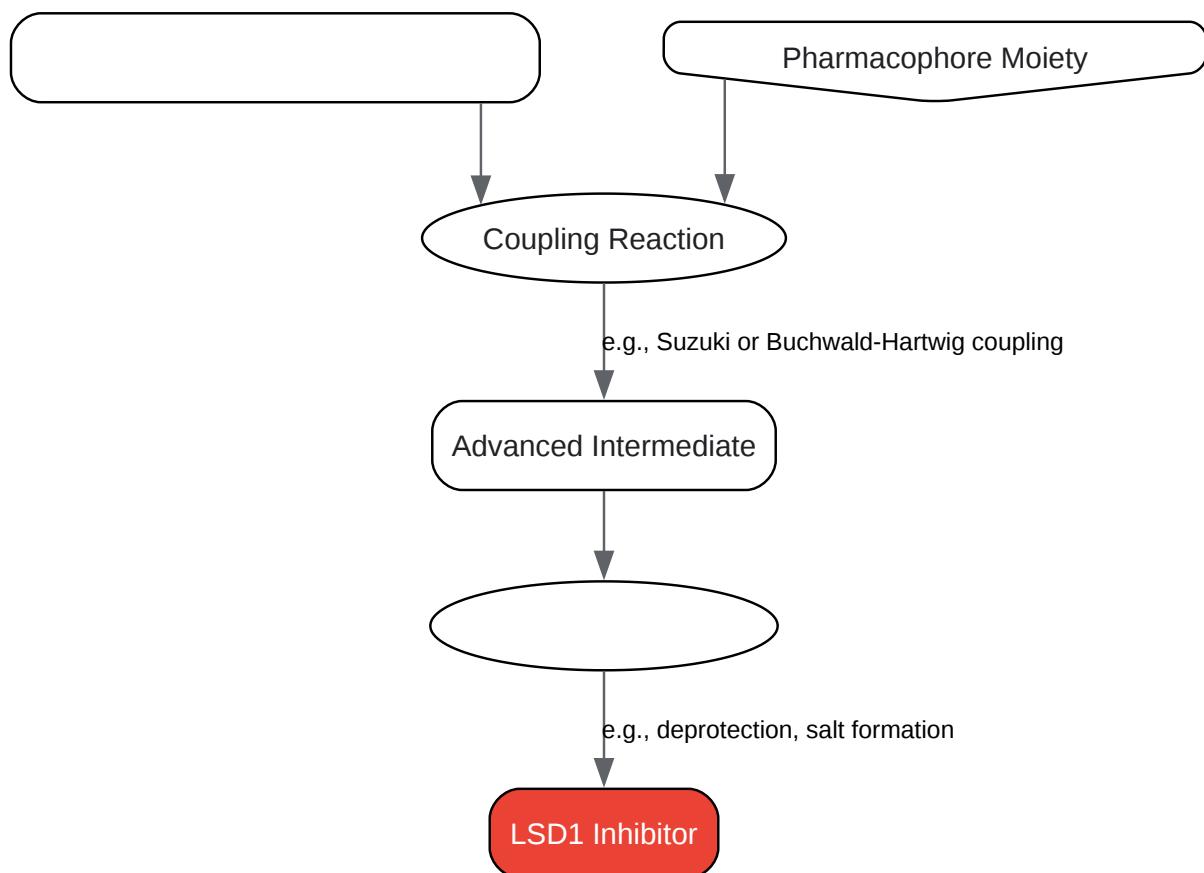
Procedure:

- To a solution of 4-bromobenzaldehyde (1.0 eq) in 1,2-dichloroethane (DCE), add cyclopropylamine (1.2 eq) at room temperature with stirring.
- Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine.
- Add sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.5 eq) portion-wise to the reaction mixture.
- Stir the reaction at room temperature overnight.
- Quench the reaction by the slow addition of saturated aqueous NaHCO_3 solution.
- Separate the organic layer and extract the aqueous layer with DCE.
- Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel to yield **N-(4-bromobenzyl)cyclopropanamine**.

Application as a Pharmaceutical Intermediate: Synthesis of LSD1 Inhibitors

N-(4-bromobenzyl)cyclopropanamine is a key building block in the synthesis of various pharmaceutical agents, most notably inhibitors of Lysine-Specific Demethylase 1 (LSD1). LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 and 9 (H3K4 and H3K9). Dysregulation of LSD1 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.

The general workflow for utilizing **N-(4-bromobenzyl)cyclopropanamine** in the synthesis of an LSD1 inhibitor involves further chemical modifications to introduce functionalities that enhance binding to the LSD1 active site.

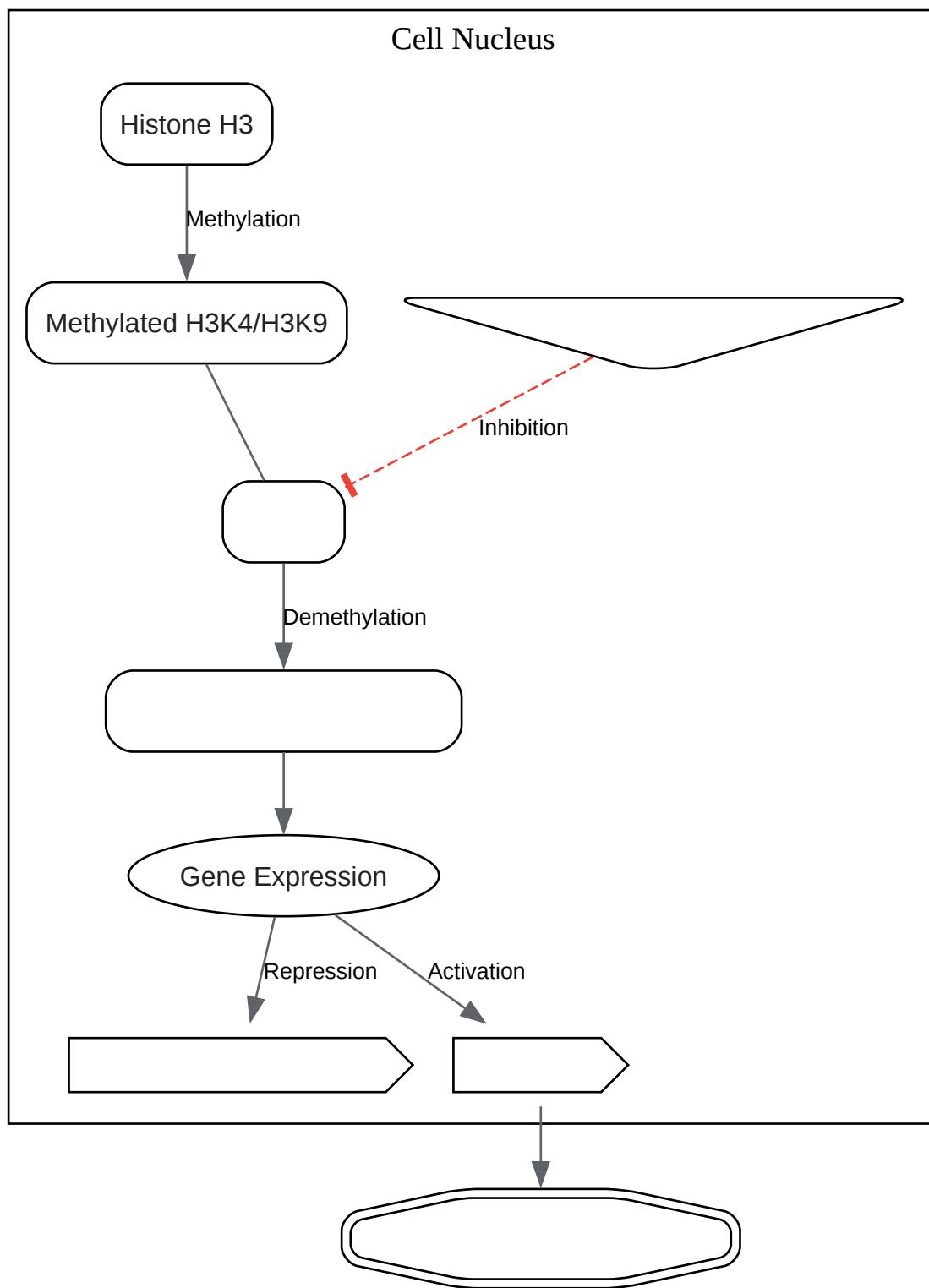


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General workflow for the synthesis of an LSD1 inhibitor from **N-(4-bromobenzyl)cyclopropanamine**.

LSD1 Signaling Pathway and Inhibition

LSD1 exerts its biological effects by modulating gene expression through histone demethylation. In many cancers, LSD1 is overexpressed and contributes to the silencing of tumor suppressor genes and the activation of oncogenic pathways. By inhibiting LSD1, the methylation status of histones can be restored, leading to the re-expression of tumor suppressor genes and the suppression of cancer cell growth.

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References

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